N-carbamoylglutamic acid
Overview
Description
N-carbamoylglutamic acid (NCG) is a structural analog of N-acetylglutamate (NAG), an endogenous essential cofactor necessary for the conversion of ammonia to urea in the liver. Deficiencies in NAG, due to inherited enzyme deficiencies or interference by short fatty acid derivatives, can lead to hyperammonemia. NCG has been shown to be an effective treatment for conditions such as NAG synthase (NAGS) deficiency and propionic acidemia, which are characterized by elevated blood ammonia levels. It has been used to enhance ureagenesis, the process by which ammonia is detoxified into urea, as evidenced by increased urea labeling in patients treated with NCG .
Synthesis Analysis
The synthesis of NCG-related compounds can be complex and may involve multiple steps. For instance, the synthesis of dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate, a chiral compound related to NCG, was achieved in a four-step process with an overall yield of 78% from L-glutamic acid. This process included selective selenenylation-oxidation and demonstrated that the 9-phenylfluoren-9-yl (Pf) group could protect the chiral center from racemization .
Molecular Structure Analysis
The molecular structure of enzymes related to NCG, such as N-carbamoyl-d-amino acid amidohydrolase, has been studied to understand the catalysis and substrate specificity. The crystal structure of this enzyme exhibits an α-β-β-α fold, and mutations in key amino acids have been shown to affect its activity. The structure-function relationship is crucial for understanding how NCG and related compounds interact with enzymes and influence metabolic processes .
Chemical Reactions Analysis
NCG's role in chemical reactions, particularly in the context of metabolic pathways, is to enhance ureagenesis. It acts as a substitute for NAG, facilitating the conversion of toxic ammonia into urea. The effectiveness of NCG in treating hyperammonemia is demonstrated by the rapid decrease in plasma ammonia levels and the corresponding increase in blood urea levels in patients after administration .
Physical and Chemical Properties Analysis
The physical and chemical properties of NCG and its analogs are essential for their biological function and therapeutic efficacy. For example, the stability of the chiral center in synthesized NCG-related compounds is critical for their potential use in pharmaceutical applications. The ability of NCG to cross biological membranes and its stability in physiological conditions are important for its role in treating metabolic disorders .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Animal Nutrition and Metabolism .
Summary of the Application
NCG has been used as a dietary supplement for late-gestation cows. It has been demonstrated that supplementing late-gestation cow diets with NCG increases the serum protein level, boosts immunological function, and increases the birth weight of the calves .
Methods of Application
In the experiment, 30 late-gestation Angus heifers were chosen and randomly divided into two groups of 15 cows each. A basal diet was provided to the control group, and 30g/(d-head) of NCG was added to the basal diet of the test group (NCG group). Blood samples were collected from the jugular vein after birth and before the end of the experiment for plasma metabolomics analysis .
Results or Outcomes
The metabolomics analysis identified 53 metabolites between the NCG group and control group, with 40 significantly up-regulated and 13 significantly down-regulated. Among them, 33 lipids and lipid-like molecules made up 57.89% of all the metabolites that were found. Thirty-three metabolic pathways enriched by metabolites showed p.adjust <0.05, among which glycerophospholipid and sphingolipid metabolism pathways were the most abundant .
Application in Treatment of Inherited Metabolic Disorders
Specific Scientific Field
This application falls under the field of Genetics and Genomic Sciences .
Summary of the Application
NCG is a synthetic analogue of N-acetyl glutamate (NAG) that works effectively as a cofactor for carbamoyl phosphate synthase 1 and enhances ureagenesis by activating the urea cycle .
Methods of Application
NCG (brand name, Carbaglu) was recently approved by the United States Food and Drug Administration (US FDA) for the management of NAGS deficiency and by the European Medicines Agency (EMA) for the treatment of NAGS deficiency as well as for the treatment of hyperammonemia in propionic, methylmalonic and isovaleric acidemias in Europe .
Results or Outcomes
The clinical use of NCG has proven to be so effective as to make dietary protein restriction unnecessary for patients with NAGS deficiency. It has been also demonstrated to be effective for hyperammonemia secondary to other types of inborn errors of metabolism .
Application in Treatment of Hyperammonaemia due to Organic Acidurias
Specific Scientific Field
This application falls under the field of Genetics and Genomic Sciences .
Summary of the Application
NCG, also known as carglumic acid, is an effective and generally well-tolerated option for the treatment of hyperammonaemia due to propionic, methylmalonic and isovaleric acidurias . These organic acidurias are linked to a group of autosomal recessive inherited disorders that are associated with secondary hyperammonaemia due to the inhibition of the urea cycle .
Methods of Application
Carglumic acid can be administered orally or through a nasogastric tube . In retrospective, observational studies and case series/reports, carglumic acid rapidly reduced plasma ammonia levels and improved clinical symptoms of hyperammonaemia .
Results or Outcomes
Carglumic acid is generally well tolerated, and, based on limited data, may be associated with fewer treatment-emergent adverse events when used in combination with ammonia scavengers than when either therapy is administered alone .
Application in Treatment of Hepatic Hyperammonemic Encephalopathy
Specific Scientific Field
This application falls under the field of Hepatology .
Summary of the Application
NCG may have additional therapeutic potential in conditions such as hepatic hyperammonemic encephalopathy secondary to chemotherapies or other liver pathology .
Methods of Application
The specific methods of application in this context are not detailed in the available literature .
Results or Outcomes
The outcomes of this potential application are currently under investigation and not yet fully established .
Application in Treatment of Hyperammonemia due to Propionic, Methylmalonic and Isovaleric Acidurias
Specific Scientific Field
This application falls under the field of Genetics and Genomic Sciences .
Summary of the Application
NCG, also known as carglumic acid, is an effective and generally well-tolerated option for the treatment of hyperammonemia due to propionic, methylmalonic and isovaleric acidurias . These organic acidurias are linked to a group of autosomal recessive inherited disorders that are associated with secondary hyperammonemia due to the inhibition of the urea cycle .
Methods of Application
Carglumic acid can be administered orally or through a nasogastric tube . In retrospective, observational studies and case series/reports, carglumic acid rapidly reduced plasma ammonia levels and improved clinical symptoms of hyperammonemia .
Results or Outcomes
Carglumic acid is generally well tolerated, and, based on limited data, may be associated with fewer treatment-emergent adverse events when used in combination with ammonia scavengers than when either therapy is administered alone .
Application in Metabolomics-based Study
Specific Scientific Field
This application falls under the field of Metabolomics .
Summary of the Application
NCG has been used in metabolomics-based studies to understand the intergroup differences between the NCG group and the control group .
Methods of Application
The specific methods of application in this context are not detailed in the available literature .
Results or Outcomes
The outcomes of this potential application are currently under investigation and not yet fully established .
Future Directions
N-carbamoyl-L-glutamic acid (NCG) has favorable pharmacological features including better bioavailability compared to NAG . The clinical use of NCG has proven to be so effective as to make dietary protein restriction unnecessary for patients with NAGS deficiency . It has been also demonstrated to be effective for hyperammonemia secondary to other types of inborn errors of metabolism . NCG may have additional therapeutic potential in conditions such as hepatic hyperammonemic encephalopathy secondary to chemotherapies or other liver pathology .
properties
IUPAC Name |
2-(carbamoylamino)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLHJZYVOQKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394940, DTXSID60859596 | |
Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Carbamoylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoylglutamic acid | |
CAS RN |
40860-26-2 | |
Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.